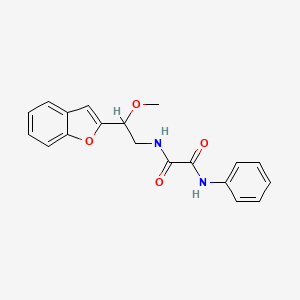![molecular formula C11H8ClN3O2S B2414103 5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 349486-91-5](/img/structure/B2414103.png)
5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as CTAP, is a chemical compound used in scientific research. It is a potent and selective antagonist of the kappa opioid receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. In
Scientific Research Applications
Vibrational Spectral Analysis and Crystallography
Altowyan et al. (2019) studied a similar compound, focusing on its synthesis, structural characterization, and vibrational spectral analysis. The compound's structure was confirmed by X-ray diffraction (XRD), and various analytical techniques were used, including IR, UV-Vis., MS, and NMR analysis. This research highlights the potential of such compounds in crystallography and molecular structural studies Altowyan et al., 2019.
Synthesis and Antimicrobial Activity
Nigam et al. (1981) synthesized derivatives of pyrimidinediones, including compounds similar to 5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These compounds exhibited considerable antimicrobial activity against various microorganisms Nigam et al., 1981.
Non-Linear Optical Properties
A study by Asiri et al. (2010) synthesized a similar compound and examined its non-linear optical (NLO) properties. Theoretical analysis of NLO properties compared to urea was conducted, demonstrating the potential of such compounds in NLO applications Asiri & Khan, 2010.
Cycloaddition Reactions and Chemical Synthesis
Noguchi et al. (1990) worked on derivatives that undergo cycloaddition reactions, creating quinazoline derivatives. This showcases the compound's utility in chemical synthesis and the development of complex molecular structures Noguchi et al., 1990.
Green Chemistry Applications
Dhorajiya and Dholakiya (2013) developed a green and efficient method for synthesizing derivatives in water. This method demonstrates the compound's relevance in green chemistry, emphasizing sustainable and eco-friendly synthetic processes Dhorajiya & Dholakiya, 2013.
Potential Anticancer and Anti-inflammatory Properties
Penthala et al. (2013) evaluated derivatives for their cytotoxicity against various human tumor cell lines. Some derivatives showed promising growth inhibition, indicating potential applications in cancer therapy and anti-inflammatory treatments Penthala et al., 2013.
properties
IUPAC Name |
5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVPGMPNQDAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(3-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


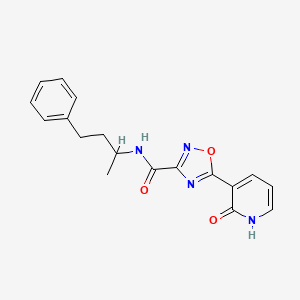
![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)
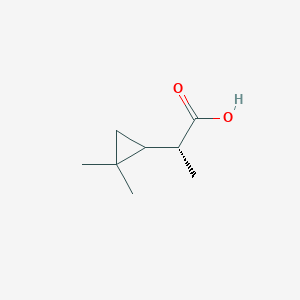
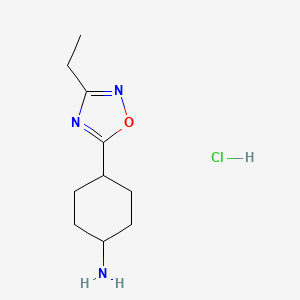
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)
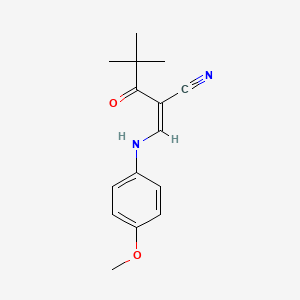

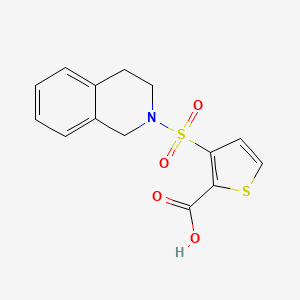
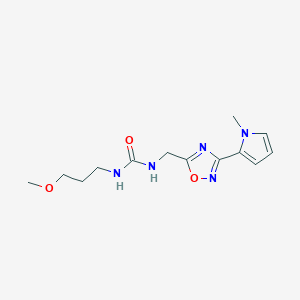
![N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2414037.png)

![Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2414041.png)
